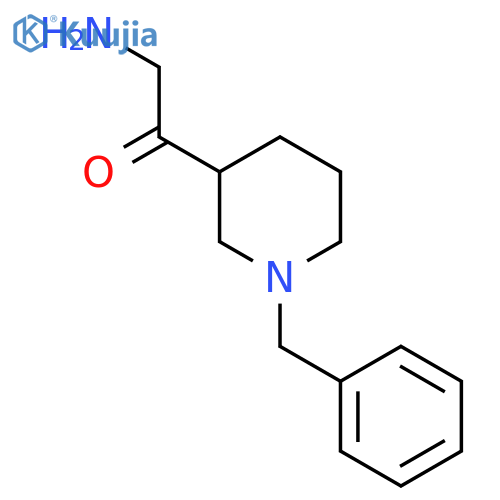Cas no 1506156-14-4 (2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one)

1506156-14-4 structure
商品名:2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one
- EN300-1864959
- 1506156-14-4
-
- インチ: 1S/C14H20N2O/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
- InChIKey: JZYPFYZCXCAEQK-UHFFFAOYSA-N
- ほほえんだ: O=C(CN)C1CN(CC2C=CC=CC=2)CCC1
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1864959-0.1g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 0.1g |
$904.0 | 2023-09-18 | ||
| Enamine | EN300-1864959-5.0g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-1864959-10.0g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 10g |
$4421.0 | 2023-05-26 | ||
| Enamine | EN300-1864959-0.05g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 0.05g |
$864.0 | 2023-09-18 | ||
| Enamine | EN300-1864959-1.0g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 1g |
$1029.0 | 2023-05-26 | ||
| Enamine | EN300-1864959-10g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 10g |
$4421.0 | 2023-09-18 | ||
| Enamine | EN300-1864959-1g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 1g |
$1029.0 | 2023-09-18 | ||
| Enamine | EN300-1864959-0.5g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 0.5g |
$987.0 | 2023-09-18 | ||
| Enamine | EN300-1864959-0.25g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 0.25g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1864959-2.5g |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one |
1506156-14-4 | 2.5g |
$2014.0 | 2023-09-18 |
2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Oliver D. John Food Funct., 2020,11, 6946-6960
1506156-14-4 (2-amino-1-(1-benzylpiperidin-3-yl)ethan-1-one) 関連製品
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量